n-Benzoyl-d-alanine n-Benzoyl-d-alanine
Brand Name: Vulcanchem
CAS No.: 17966-60-8
VCID: VC21544255
InChI: InChI=1S/C10H11NO3/c1-7(10(13)14)11-9(12)8-5-3-2-4-6-8/h2-7H,1H3,(H,11,12)(H,13,14)/t7-/m1/s1
SMILES: CC(C(=O)O)NC(=O)C1=CC=CC=C1
Molecular Formula: C10H11NO3
Molecular Weight: 193.20 g/mol

n-Benzoyl-d-alanine

CAS No.: 17966-60-8

Cat. No.: VC21544255

Molecular Formula: C10H11NO3

Molecular Weight: 193.20 g/mol

* For research use only. Not for human or veterinary use.

n-Benzoyl-d-alanine - 17966-60-8

Specification

CAS No. 17966-60-8
Molecular Formula C10H11NO3
Molecular Weight 193.20 g/mol
IUPAC Name (2R)-2-benzamidopropanoic acid
Standard InChI InChI=1S/C10H11NO3/c1-7(10(13)14)11-9(12)8-5-3-2-4-6-8/h2-7H,1H3,(H,11,12)(H,13,14)/t7-/m1/s1
Standard InChI Key UAQVHNZEONHPQG-SSDOTTSWSA-N
Isomeric SMILES C[C@H](C(=O)O)NC(=O)C1=CC=CC=C1
SMILES CC(C(=O)O)NC(=O)C1=CC=CC=C1
Canonical SMILES CC(C(=O)O)NC(=O)C1=CC=CC=C1

Introduction

Physical and Chemical Properties

N-Benzoyl-D-alanine exhibits distinctive physical and chemical properties that differentiate it from unmodified D-alanine. The presence of the benzoyl group affects its solubility profile, typically increasing its solubility in organic solvents while decreasing water solubility compared to the parent amino acid. The amide bond formed between the benzoyl group and the amino acid generally confers increased stability against certain types of enzymatic degradation.

Table 1: Physical and Chemical Properties of N-Benzoyl-D-alanine and Related Compounds

PropertyN-Benzoyl-D-alanineN-Benzoyl-DL-alanine ethyl dithioester
Molecular FormulaC₁₀H₁₁NO₃Not specified in literature
Structural FeaturesBenzoyl group attached to D-alanineBenzoyl group attached to DL-alanine with ethyl dithioester modification
ConformationNot specified in available literatureB-type conformation in crystalline state
Torsional AngleNot specified in available literatureN-C-C-S torsional angle: -23°
Significant DistancesNot specified in available literatureN...S distance: 2.830 Å
Spectroscopic CharacteristicsNot specified in available literatureDistinct Raman and resonance Raman signatures

The compound's reactivity is influenced by both the carboxylic acid group, which can participate in esterification and other reactions typical of carboxylic acids, and the amide bond, which exhibits characteristic amide reactivity but with reduced nucleophilicity at the nitrogen compared to the parent amine.

Structural Characteristics

Insights into the structural characteristics of N-Benzoyl-D-alanine can be gleaned from studies on related compounds. Research on N-benzoyl-DL-alanine ethyl dithioester reveals important conformational features that may be relevant to understanding the parent compound.

N-benzoyl-DL-alanine ethyl dithioester adopts a B-type conformation in the crystalline state, characterized by small N-C-C-S(thiol) torsional angles resulting from an N...S(thiol) interaction. Specifically, the N-C-C-S torsional angle was measured at -23° with an N...S distance of 2.830 Å .

This B-type conformation is similar to that found for N-acylglycine dithioesters in the crystalline state, suggesting that the addition of a methyl group (present in alanine but not in glycine) does not significantly alter this conformational preference . However, spectroscopic studies indicate that the methyl group does influence certain spectroscopic signatures, particularly in the B-form .

These structural insights are valuable for understanding how the stereochemistry and substituents of N-Benzoyl-D-alanine might influence its interactions with biological macromolecules and its behavior in various chemical environments.

Research Applications

N-Benzoyl-D-alanine serves as an important compound in various research contexts. Based on its structural features and studies on related compounds, several applications have been identified:

  • Model compound for studying protein-ligand interactions

  • Building block for peptide synthesis, particularly for creating peptides with modified backbone properties

  • Substrate for enzymatic studies, especially those involving D-amino acid specific enzymes

  • Reference compound for spectroscopic investigations of amino acid derivatives

The research on N-benzoyl-DL-alanine ethyl dithioester demonstrates the utility of these compounds in spectroscopic studies, particularly Raman and resonance Raman spectroscopy . These techniques provide valuable information about conformational states and structural dynamics in solution.

In peptide research, incorporating N-Benzoyl-D-alanine can influence the secondary structure of the resulting peptides, potentially leading to novel conformational properties with applications in drug design and development of peptide-based materials.

Biological Activity

The biological activity of N-Benzoyl-D-alanine represents an area that requires further investigation according to the available scientific literature. As a modified form of D-alanine, it likely exhibits altered interactions with biological systems compared to the unmodified amino acid.

Potential biological activities and applications might include:

  • Interaction with specific enzymes that recognize D-amino acids

  • Resistance to proteolytic degradation due to both the D-configuration and the N-acylation

  • Possible antimicrobial properties, as suggested by studies on related N-acylamino acids

  • Potential as a pharmacophore in drug design, particularly for targeting enzymes involved in bacterial cell wall synthesis

The D-configuration of the alanine component is particularly significant in biological contexts, as D-amino acids are less common in mammalian systems but are important components of bacterial cell walls. This makes derivatives like N-Benzoyl-D-alanine potentially valuable for developing compounds with selectivity for bacterial targets.

Comparison with Related Compounds

Comparing N-Benzoyl-D-alanine with related compounds provides insights into structure-activity relationships and the influence of specific structural elements on physical, chemical, and biological properties.

Table 2: Comparison of N-Benzoyl-D-alanine with Related Compounds

CompoundKey Structural DifferencesSignificant Properties
N-Benzoyl-D-alanineD-stereoisomer of alanine with benzoyl groupProperties not extensively documented in available literature
N-Benzoyl-L-alanineL-stereoisomer of alanine with benzoyl groupLikely different biological recognition compared to D-form
N-Benzoyl-DL-alanineRacemic mixture of D and L formsContains equal amounts of both stereoisomers
N-Benzoyl-glycine (Hippuric acid)Lacks the methyl group of alanineDifferent conformational preferences and reactivity
N-Benzoyl-DL-alanine ethyl dithioesterContains a dithioester modificationB-type conformation in crystalline state; distinctive spectroscopic signatures

Recent Research Developments

Recent scientific investigations have advanced our understanding of N-Benzoyl-D-alanine and related compounds. Significant spectroscopic studies of N-benzoyl-DL-alanine ethyl dithioester include:

  • X-ray crystallographic analysis demonstrating the B-type conformation in the crystalline state

  • Raman spectroscopic study of a single crystal establishing the resonance Raman (RR) signature for the compound in its B-form

  • Resonance Raman spectroscopic study of the compound in solution (CCl₄ and H₂O/CH₃CN)

  • Isotopic substitution studies using ¹³C=S to provide information on the RR signatures of B, A, and CS type conformers

These studies revealed that while the A and CS signatures for the N-acylalanine dithioester closely resemble those for an N-acylglycine dithioester, the B signature is markedly perturbed compared to that of glycine derivatives . This perturbation is attributed to the influence of the methyl group in alanine on the spectroscopic properties in specific conformational states.

Table 3: Spectroscopic Findings for N-benzoyl-DL-alanine ethyl dithioester

Conformer TypeEnvironmentSpectroscopic CharacteristicsComparison to N-acylglycine dithioester
B-formCrystalline stateDistinct RR signatureMarkedly perturbed compared to glycine derivative
A-formSolution (CCl₄, H₂O/CH₃CN)Specific RR signatureClosely resembles glycine derivative
CS-formSolution (CCl₄, H₂O/CH₃CN)Specific RR signatureClosely resembles glycine derivative

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